molecular formula C25H25N3O B11475468 2-Amino-4-(2,4-dimethylphenyl)-1-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

2-Amino-4-(2,4-dimethylphenyl)-1-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11475468
M. Wt: 383.5 g/mol
InChI Key: YXMFXGZLQQZITG-UHFFFAOYSA-N
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Description

2-Amino-4-(2,4-dimethylphenyl)-1-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound belonging to the quinoline family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(2,4-dimethylphenyl)-1-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method is the Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and an ammonium acetate in the presence of a suitable catalyst. The reaction conditions often include refluxing in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the amino or phenyl groups.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Products may include quinoline N-oxides.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

2-Amino-4-(2,4-dimethylphenyl)-1-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, inhibiting their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other enzymes involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-phenylquinoline derivatives: These compounds share a similar quinoline core but differ in their substituents.

    1,4-Dihydropyridine derivatives: These compounds are structurally related and also exhibit diverse biological activities.

Uniqueness

2-Amino-4-(2,4-dimethylphenyl)-1-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both dimethylphenyl and methylphenyl groups, along with the carbonitrile and amino functionalities, provides a distinct set of properties that can be exploited in various applications.

Properties

Molecular Formula

C25H25N3O

Molecular Weight

383.5 g/mol

IUPAC Name

2-amino-4-(2,4-dimethylphenyl)-1-(2-methylphenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C25H25N3O/c1-15-11-12-18(17(3)13-15)23-19(14-26)25(27)28(20-8-5-4-7-16(20)2)21-9-6-10-22(29)24(21)23/h4-5,7-8,11-13,23H,6,9-10,27H2,1-3H3

InChI Key

YXMFXGZLQQZITG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC=CC=C4C)N)C#N)C

Origin of Product

United States

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